![molecular formula C17H15ClN2OS B5796795 N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5796795.png)
N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide, also known as BTA-1, is a chemical compound that has gained attention for its potential applications in scientific research. BTA-1 is a synthetic molecule that was first developed in the early 2000s and has since been studied for its ability to modulate the activity of certain ion channels in the body. In
Mécanisme D'action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide involves its interaction with the voltage-gated potassium channel. Specifically, this compound has been shown to bind to a specific site on the channel known as the S5-S6 linker, which is involved in the opening and closing of the channel. By binding to this site, this compound can modulate the activity of the channel and alter the flow of ions across the cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its modulation of the voltage-gated potassium channel. By altering the flow of ions across the cell membrane, this compound can affect the excitability of neurons and other cells. This modulation has potential applications in the treatment of neurological disorders such as epilepsy and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide for lab experiments is that it is a synthetic compound that can be easily produced in large quantities. Additionally, the compound has been well-characterized in terms of its synthesis, structure, and mechanism of action, which makes it a useful tool for studying the activity of voltage-gated potassium channels. However, one limitation of this compound is that it is a relatively new compound and has not been extensively studied in vivo. More research is needed to fully understand its potential applications and limitations.
Orientations Futures
There are several future directions for research on N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide. One area of interest is the development of new compounds that are based on the structure of this compound and have improved potency and selectivity for the voltage-gated potassium channel. Additionally, further studies are needed to determine the potential applications of this compound in the treatment of neurological disorders such as epilepsy and neuropathic pain. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations for lab experiments.
Méthodes De Synthèse
The synthesis of N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide involves a multi-step process that begins with the reaction of 2-aminobenzothiazole with 4-chlorobenzoyl chloride to form the intermediate 2-(4-chlorobenzoyl)-1,3-benzothiazole. This intermediate is then reacted with butanoyl chloride to form the final product, this compound. The synthesis of this compound has been reported in several scientific journals, and the compound is commercially available from a number of chemical suppliers.
Applications De Recherche Scientifique
N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide has been studied for its potential applications in scientific research, particularly in the field of ion channel modulation. Ion channels are proteins that are found in cell membranes and play a critical role in the regulation of cellular processes such as muscle contraction, neuronal signaling, and hormone secretion. This compound has been shown to modulate the activity of a specific type of ion channel known as the voltage-gated potassium channel, which is involved in the regulation of neuronal excitability. This modulation has potential applications in the treatment of neurological disorders such as epilepsy and neuropathic pain.
Propriétés
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-2-5-16(21)19-13-9-8-11(18)10-12(13)17-20-14-6-3-4-7-15(14)22-17/h3-4,6-10H,2,5H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAAXOMUCZIDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5796718.png)
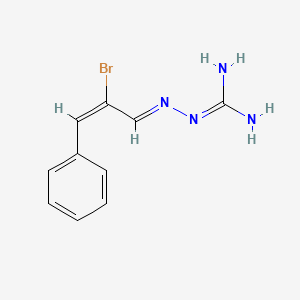
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B5796730.png)
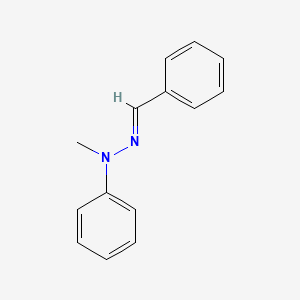
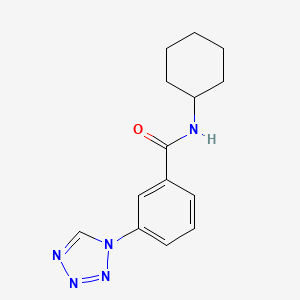

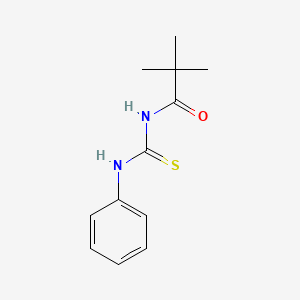
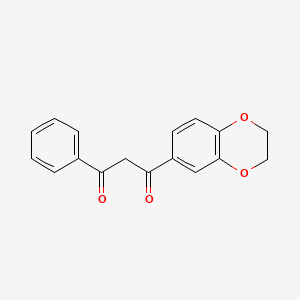
![6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5796776.png)

![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5796786.png)
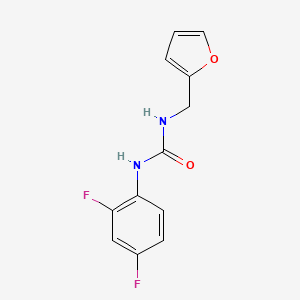
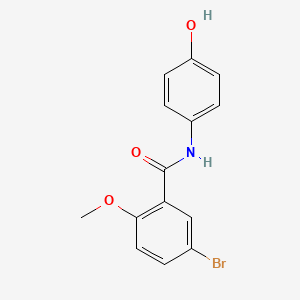
![3-chloro-4-methoxy-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5796821.png)